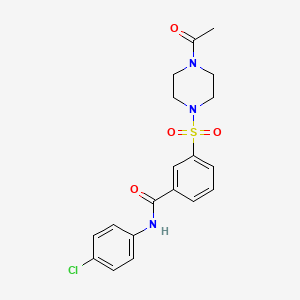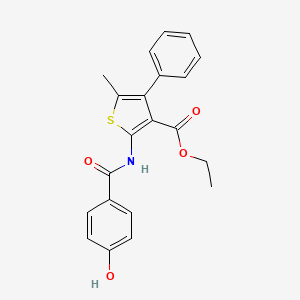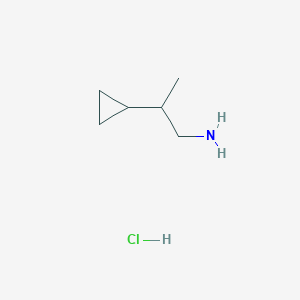![molecular formula C23H18FN7O2 B2996598 N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-methoxybenzamide CAS No. 1007061-82-6](/img/structure/B2996598.png)
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-methoxybenzamide is an organic compound belonging to the pyrazolopyrimidine class
Mécanisme D'action
Target of Action
The compound, also known as N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3-methoxybenzamide, is a pyrimidine derivative . Pyrimidine derivatives are known to exhibit a wide range of biological activities, including modulation of myeloid leukemia . .
Mode of Action
For instance, some pyrimidine derivatives are known to inhibit cyclin-dependent kinases , which play a crucial role in cell cycle regulation. The interaction of the compound with its targets could lead to changes in cellular processes, potentially contributing to its biological activity.
Biochemical Pathways
Given that pyrimidine derivatives can interact with various targets such as cyclin-dependent kinases , it is plausible that the compound could affect multiple biochemical pathways. These could include pathways related to cell cycle regulation, signal transduction, and other cellular processes.
Pharmacokinetics
It is noted that all potent compounds from a series of pyrimidine derivatives have a clogp value less than 4 and a molecular weight less than 400 . These properties are often associated with good bioavailability and drug-likeness, suggesting that this compound may have favorable pharmacokinetic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multistep reactions, starting with the formation of the core pyrazolopyrimidine structure, followed by the introduction of functional groups like the fluorophenyl and methoxybenzamide moieties. Standard conditions include the use of various catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: : Scaling up the synthesis for industrial production requires optimization of reaction parameters and use of continuous flow reactors. This ensures a consistent supply of the compound with minimal batch-to-batch variation. The industrial preparation also emphasizes environmental sustainability by employing green chemistry principles where possible.
Analyse Des Réactions Chimiques
Types of Reactions: : This compound can undergo various chemical reactions, including:
Oxidation: : Often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Typically involving reagents like lithium aluminium hydride or sodium borohydride.
Substitution: : Especially nucleophilic aromatic substitution, facilitated by agents such as sodium methoxide or potassium carbonate.
Common Reagents and Conditions: : These reactions require specific reagents and conditions to proceed efficiently. For instance, oxidation might necessitate acidic or basic conditions, while reduction often requires anhydrous environments.
Major Products Formed: : The major products vary depending on the reaction type. For example, oxidation can lead to the formation of corresponding acids or ketones, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
This compound has widespread applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential role in modulating biological pathways.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemicals.
Comparaison Avec Des Composés Similaires
Compared to other compounds in the pyrazolopyrimidine class, N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-methoxybenzamide stands out due to its unique substitution pattern and functional group arrangement. Similar compounds include:
4-Phenylpyrazolo[3,4-d]pyrimidine
3-Methylpyrazolopyrimidine
Methoxybenzamide derivatives
These compounds share structural similarities but differ in their chemical behavior and biological activities.
Propriétés
IUPAC Name |
N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN7O2/c1-14-10-20(28-23(32)15-4-3-5-18(11-15)33-2)31(29-14)22-19-12-27-30(21(19)25-13-26-22)17-8-6-16(24)7-9-17/h3-13H,1-2H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWUQOWMIMVRBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)OC)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(3-methylthiophen-2-yl)ethene-1-sulfonamide](/img/structure/B2996517.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2996520.png)
![3,5-dichloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2996521.png)
![5-Chloro-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2996523.png)
![3-(3-chlorophenyl)-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,5-dimethylbenzamide](/img/structure/B2996525.png)


![1-(3-Chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2996533.png)
![6-(4-Ethoxybenzyl)-3-[(2-fluorophenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2996535.png)

